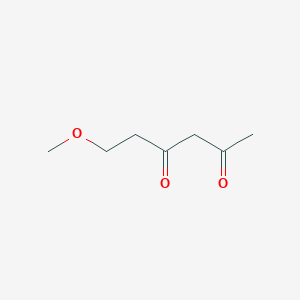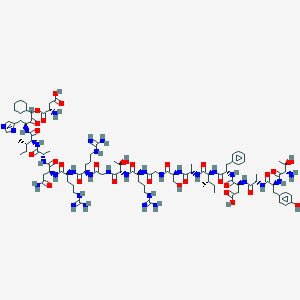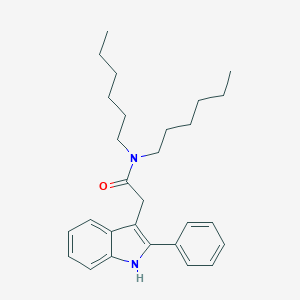
2-(3-Aminophenyl)acetamide
Overview
Description
2-(3-Aminophenyl)acetamide is an organic compound with the molecular formula C8H10N2O. It is a derivative of acetanilide, where the amino group is positioned at the meta position relative to the acetamide group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
- AmiC negatively regulates the expression of the aliphatic amidase operon. It inhibits the action of AmiR at the protein level .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
2-(3-Aminophenyl)acetamide is involved in the synthesis of poly(benzoxazole imide)s, a type of polymer with excellent thermal stability and mechanical properties . It interacts with various enzymes and proteins during this process
Molecular Mechanism
It is known to participate in the synthesis of poly(benzoxazole imide)s
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Aminophenyl)acetamide can be synthesized through the acylation of meta-phenylenediamine with acetic anhydride. The reaction typically involves dissolving meta-phenylenediamine in water, adding hydrochloric acid, and then introducing acetic anhydride while maintaining the reaction temperature at around 40°C. The mixture is stirred for an hour, followed by the addition of sodium chloride to precipitate the product, which is then filtered and purified .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The raw materials, such as meta-phenylenediamine and acetic anhydride, are carefully measured and added to the reactor, where the reaction is carried out under controlled temperature and pressure conditions. The product is then isolated through filtration and purification steps.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine for halogenation and nitric acid for nitration are commonly employed.
Major Products Formed
Oxidation: Nitro-2-(3-aminophenyl)acetamide.
Reduction: 2-(3-Aminophenyl)ethylamine.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
2-(3-Aminophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes and pigments, as well as in the synthesis of other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
3-Aminoacetanilide: Similar structure but with the amino group at the para position.
2-Aminoacetanilide: The amino group is at the ortho position relative to the acetamide group.
4-Aminoacetanilide: The amino group is at the para position relative to the acetamide group.
Uniqueness
2-(3-Aminophenyl)acetamide is unique due to the position of the amino group at the meta position, which influences its chemical reactivity and biological activity. This positional difference can lead to variations in the compound’s interaction with biological targets and its overall pharmacological profile.
Properties
IUPAC Name |
2-(3-aminophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5,9H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWKDTFSPUMSAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276064 | |
| Record name | 2-(3-aminophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129743-47-1 | |
| Record name | 2-(3-aminophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(3S,8S,9S,10R,13R,14S,17R)-3-[12-(3-iodophenyl)dodecoxy]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B136845.png)






